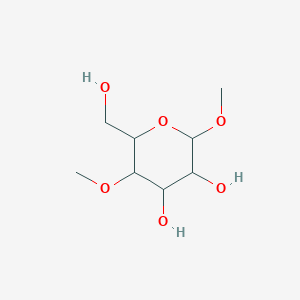
alpha-Methyl 4-methylmannoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Alpha-Methyl 4-methylmannoside can be synthesized through several methods. One common synthetic route involves the methylation of mannose. The reaction typically uses methanol and an acid catalyst to produce the methylated product . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Alpha-Methyl 4-methylmannoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Alpha-Methyl 4-methylmannoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Methyl 4-methylmannoside involves its interaction with specific molecular targets, such as mannose-binding proteins. These interactions can inhibit the binding of lectins to glycoproteins, thereby affecting various biological processes . The pathways involved often include glycosylation and other carbohydrate-related mechanisms.
Comparison with Similar Compounds
Alpha-Methyl 4-methylmannoside can be compared with other similar compounds, such as:
Methyl alpha-D-mannopyranoside: This compound is also a glycoside and shares similar applications in glycobiology and affinity chromatography.
Methyl alpha-D-glucopyranoside: Another glycoside with similar properties but different sugar moieties.
Methyl beta-D-galactopyranoside: Used in similar applications but with different binding affinities and specificities.
This compound is unique due to its specific structure and the particular interactions it has with mannose-binding proteins, making it especially useful in certain biochemical and medical research applications .
Properties
CAS No. |
7468-45-3 |
|---|---|
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2,5-dimethoxyoxane-3,4-diol |
InChI |
InChI=1S/C8H16O6/c1-12-7-4(3-9)14-8(13-2)6(11)5(7)10/h4-11H,3H2,1-2H3 |
InChI Key |
YEEFEWNECFNTEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















